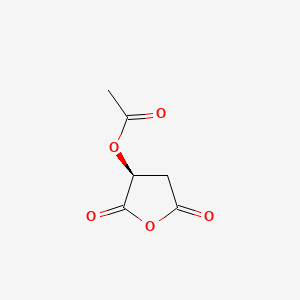![molecular formula C9H11N5O B2650828 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol CAS No. 2034207-45-7](/img/structure/B2650828.png)
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been studied as a bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of “1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol” and its binding modes have been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .
Aplicaciones Científicas De Investigación
Synthetic Approaches and Heterocyclic Derivatives
Facile Synthesis Techniques
The synthesis of heterocyclic compounds like triazolopyridines and their derivatives is of great interest due to their wide range of biological activities. For instance, a study detailed a facile synthesis method for amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, showcasing their potential in bio-medicinal chemistry due to good structure-activity relationships (SAR) and effectiveness against various microorganisms (Gandikota, Bolla, Viswanath, & Bethi, 2017). Another research highlighted an innovative, metal-free synthesis approach for biologically important 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, emphasizing the method's efficiency and short reaction time (Zheng et al., 2014).
Heterocyclic Derivatives with Biological Activities
Numerous studies have explored the synthesis of novel pyridine and fused pyridine derivatives exhibiting antimicrobial and antioxidant activities. One such study prepared novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives and conducted in silico molecular docking screenings to demonstrate their moderate to good binding energies towards target proteins (Flefel et al., 2018). Another investigation synthesized a series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, assessing their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating their potential as antihistaminic and anti-inflammatory agents (Gyoten et al., 2003).
Structural and Molecular Studies
Characterization and Structural Analysis
Extensive research has been conducted on the structural characterization and analysis of triazolopyridine derivatives. For instance, a study focused on the efficient synthesis and X-ray structure of [1,2,4]Triazolo[4,3-a]pyridines using oxidative cyclization, providing detailed insights into their molecular structure through various spectroscopic techniques (El-Kurdi et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-3-4-13(5-7)9-2-1-8-11-10-6-14(8)12-9/h1-2,6-7,15H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZPPDIHCBJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)


![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)

![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)
![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)